

# SHP389's Role in the RAS-MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP389    |           |
| Cat. No.:            | B15574588 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, a cascade frequently hyperactivated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SHP389, its preclinical efficacy, and detailed protocols for key experimental assays. Quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of SHP389's role as a potential therapeutic agent.

# Introduction: The RAS-MAPK Signaling Pathway and the Role of SHP2

The RAS-MAPK pathway is a crucial intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of the small GTPase RAS. Activated RAS then triggers a downstream kinase cascade involving



RAF, MEK, and finally, the extracellular signal-regulated kinases (ERK1/2).[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.[3]

SHP2, encoded by the PTPN11 gene, is a key positive regulator of the RAS-MAPK pathway.[1] Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on signaling scaffolds, where it becomes activated.[5] Activated SHP2 dephosphorylates specific substrates, an action that is crucial for the full and sustained activation of RAS and the downstream MAPK cascade.[6] Due to its critical role in this oncogenic pathway, SHP2 has emerged as a compelling target for cancer therapy.[7]

## SHP389: A Potent and Selective Allosteric SHP2 Inhibitor

SHP389 is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site of the enzyme.[5] It occupies a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[8] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[5] By locking SHP2 in this inactive state, SHP389 effectively blocks the propagation of signals through the RAS-MAPK pathway.[1]

# Diagram: Mechanism of SHP2 Activation and Inhibition by SHP389



Click to download full resolution via product page

Caption: Mechanism of SHP2 activation and allosteric inhibition by SHP389.



## **Quantitative Data Presentation**

The following tables summarize the key quantitative data for **SHP389** (TNO155) from preclinical studies.

Table 1: In Vitro Potency of SHP389 (TNO155)

| Assay Type                 | Target/Cell Line | IC50     | Reference |
|----------------------------|------------------|----------|-----------|
| SHP2 Biochemical<br>Assay  | Wild-type SHP2   | 0.011 μΜ | [9]       |
| p-ERK Cellular Assay       | KYSE520          | 0.008 μΜ | [10]      |
| Cell Proliferation (5-day) | KYSE520          | 0.100 μΜ | [10]      |

**Table 2: Preclinical Pharmacokinetics of TNO155** 

| Species | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life<br>(hours) | Oral<br>Bioavailabil<br>ity (%) | Reference |
|---------|--------------------------|-------------------------------------|----------------------|---------------------------------|-----------|
| Mouse   | 24                       | 3                                   | 2                    | 78                              | [9]       |
| Rat     | 15                       | 7                                   | 8                    | 100                             | [9]       |
| Dog     | 4                        | 3                                   | 9                    | >100                            | [9]       |
| Monkey  | 6                        | 4                                   | 9                    | 60                              | [9]       |

## Table 3: In Vivo Efficacy of TNO155 in Preclinical Models



| Cancer Model                                   | Treatment                              | Dosing<br>Schedule       | Outcome                                              | Reference |
|------------------------------------------------|----------------------------------------|--------------------------|------------------------------------------------------|-----------|
| BRAF V600E<br>Colorectal<br>Cancer             | TNO155                                 | 20 mg/kg, twice<br>daily | Moderate tumor growth inhibition                     | [1]       |
| BRAF V600E<br>Colorectal<br>Cancer             | TNO155 +<br>Dabrafenib +<br>Trametinib | 10 mg/kg, twice<br>daily | Maintained tumor<br>stasis for >40<br>days           | [1]       |
| EGFR-mutant<br>NSCLC PDX                       | TNO155                                 | 10 mg/kg, twice<br>daily | -                                                    | [11]      |
| EGFR-mutant<br>NSCLC PDX                       | TNO155 +<br>Osimertinib                | 10 mg/kg, twice<br>daily | Enhanced tumor response vs single agents             | [11]      |
| Malignant<br>Peripheral Nerve<br>Sheath Tumors | TNO155                                 | Not specified            | Suppressed<br>tumor cell growth                      | [12]      |
| Malignant<br>Peripheral Nerve<br>Sheath Tumors | TNO155 +<br>Ribociclib                 | Not specified            | Enhanced and<br>more durable<br>tumor<br>suppression | [12]      |
| ALK-mutant<br>Neuroblastoma                    | TNO155 +<br>Ceritinib/Lorlatini<br>b   | Not specified            | Enhanced anti-<br>tumoral<br>responses               | [13]      |

# Experimental Protocols In Vitro SHP2 Enzymatic Assay

This protocol describes a method to determine the direct inhibitory activity of **SHP389** on SHP2 phosphatase activity using a fluorogenic substrate.

#### Materials:

• Recombinant human SHP2 protein



- SHP2 Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
- SHP2 Activating Peptide (e.g., dually phosphorylated peptide from IRS-1)
- Fluorogenic substrate (e.g., DiFMUP)
- SHP389 (dissolved in DMSO)
- 384-well assay plates
- Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of **SHP389** in DMSO.
- In a 384-well plate, add the **SHP389** dilutions or DMSO (vehicle control).
- Add the SHP2 enzyme and the activating peptide to the wells.
- Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding and enzyme activation.
- Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP.
- Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.
- Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
- Determine the percent inhibition for each SHP389 concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **SHP389** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Diagram: In Vitro SHP2 Enzymatic Assay Workflow





Click to download full resolution via product page

Caption: Workflow for the in vitro SHP2 enzymatic assay.



## Cellular Phospho-ERK (p-ERK) Western Blot Assay

This protocol details the measurement of p-ERK levels in cancer cells treated with **SHP389** to assess the inhibition of the RAS-MAPK pathway.

#### Materials:

- Cancer cell line with an activated RAS-MAPK pathway (e.g., KYSE520)
- · Cell culture reagents
- SHP389 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat
cells with various concentrations of SHP389 or DMSO for a specified time (e.g., 2, 6, or 24
hours).



- Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

### In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **SHP389** in a mouse xenograft model.[14][15][16]

#### Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line (e.g., KYSE520)



- Matrigel (optional)
- SHP389 formulated for oral gavage
- Vehicle control
- Calipers

#### Procedure:

- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in PBS, with or without Matrigel, into the flank of each mouse.[14]
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[15]
- Drug Administration: Administer SHP389 or vehicle control orally according to the specified dosing schedule (e.g., daily or twice daily).[14]
- Monitoring: Monitor mouse body weight and general health throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
   Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.

### Diagram: In Vivo Xenograft Study Workflow





Click to download full resolution via product page

Caption: A typical workflow for a preclinical xenograft study.



### Conclusion

SHP389 (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 that effectively downregulates the RAS-MAPK signaling pathway. Preclinical data demonstrate its anti-proliferative and anti-tumor activity, both as a monotherapy and in combination with other targeted agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of SHP389 and other SHP2 inhibitors in various cancer models. The continued exploration of SHP2 inhibition represents a promising therapeutic strategy for cancers driven by aberrant RTK and RAS-MAPK signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. anygenes.com [anygenes.com]
- 4. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]



- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHP389's Role in the RAS-MAPK Signaling Cascade: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15574588#shp389-s-role-in-the-ras-mapk-signaling-cascade]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com